GAT-3 Subtype Selectivity
The (R)-enantiomer of pyrrolidine-2-acetic acid is a critical precursor for developing potent and selective inhibitors of the GABA transporter subtype GAT-3. An N-substituted derivative of (R)-pyrrolidine-2-acetic acid, (R)-4d, displayed an IC50 of 3.1 μM at GAT-3 with a 20:1 selectivity ratio for GAT-3 over GAT-1 [1]. In contrast, derivatives of the (S)-enantiomer, (S)-4b and (S)-4c, exhibited potent GAT-1 inhibition with IC50 values of 0.396 μM and 0.343 μM, respectively, demonstrating a clear divergence in subtype selectivity based on chiral configuration [1].
| Evidence Dimension | GABA Transporter Subtype Selectivity |
|---|---|
| Target Compound Data | (R)-4d derivative: GAT-3 IC50 = 3.1 μM; Selectivity (GAT-3:GAT-1) = 20:1 |
| Comparator Or Baseline | (S)-4b derivative: GAT-1 IC50 = 0.396 μM; (S)-4c derivative: GAT-1 IC50 = 0.343 μM |
| Quantified Difference | The (R)-enantiomer leads to GAT-3 selectivity, while the (S)-enantiomer yields potent GAT-1 inhibition. (R)-4d's potency at GAT-3 is comparable to the well-known blocker (S)-SNAP-5114. |
| Conditions | In vitro GABA uptake inhibition assay using [3H]GABA in HEK-293 cells expressing hGAT-1 and hGAT-3. |
Why This Matters
This demonstrates that the (R)-enantiomer is the required starting material for developing subtype-selective GAT-3 inhibitors, a pharmacological profile not achievable with the (S)-enantiomer or racemate.
- [1] Fülep, G. H., Hoesl, C. E., Höfner, G., & Wanner, K. T. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry, 41(7), 809–824. https://doi.org/10.1016/j.ejmech.2006.01.019 View Source
